Phencynonate hydrochloride
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Overview
Description
Phencynonate hydrochloride is a novel anticholinergic compound that exhibits both muscarinic and nicotinic antagonistic properties, as well as anti-NMDA properties . It has been developed as a safe and effective drug for the prevention of motion sickness and demonstrates clear anticonvulsant effectiveness . Additionally, it has shown potential in treating depression by up-regulating SIRT6 deacetylation activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phencynonate hydrochloride can be synthesized through a series of chemical reactions involving the esterification of benzeneacetic acid with a cyclopentyl group and a hydroxyl group . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors that ensure precise control over reaction conditions such as temperature, pressure, and pH . The final product is purified through crystallization and filtration processes to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Phencynonate hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens . The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound that exhibit different pharmacological properties .
Scientific Research Applications
Phencynonate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study anticholinergic properties and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and neurotransmitter systems.
Medicine: Developed as a therapeutic agent for motion sickness, depression, and anticonvulsant applications
Industry: Utilized in the formulation of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
Phencynonate hydrochloride exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors in the cerebral cortex . It also modulates the activity of superoxide dismutase 2 and peroxiredoxin 6, enhancing antioxidant capacity and reducing oxidative stress . Additionally, it up-regulates SIRT6 deacetylation activity, which is required for its antidepressant response .
Comparison with Similar Compounds
Similar Compounds
Scopolamine: Another anticholinergic compound with similar properties but different pharmacokinetics.
Diphenidol hydrochloride: Used for motion sickness but has different central inhibitory side effects.
Levophencynonate hydrochloride: An optical isomer of this compound with distinct pharmacological effects.
Uniqueness
This compound is unique due to its combination of muscarinic and nicotinic antagonistic properties, anti-NMDA properties, and its ability to up-regulate SIRT6 deacetylation activity .
Properties
CAS No. |
172451-71-7 |
---|---|
Molecular Formula |
C22H32ClNO3 |
Molecular Weight |
393.9 g/mol |
IUPAC Name |
[(1R,5S)-3-methyl-3-azabicyclo[3.3.1]nonan-9-yl] 2-cyclopentyl-2-hydroxy-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C22H31NO3.ClH/c1-23-14-16-8-7-9-17(15-23)20(16)26-21(24)22(25,19-12-5-6-13-19)18-10-3-2-4-11-18;/h2-4,10-11,16-17,19-20,25H,5-9,12-15H2,1H3;1H/t16-,17+,20?,22?; |
InChI Key |
AUKYHFFECJXLHI-HCMPJQJDSA-N |
Isomeric SMILES |
CN1C[C@H]2CCC[C@@H](C1)C2OC(=O)C(C3CCCC3)(C4=CC=CC=C4)O.Cl |
Canonical SMILES |
CN1CC2CCCC(C1)C2OC(=O)C(C3CCCC3)(C4=CC=CC=C4)O.Cl |
Origin of Product |
United States |
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